molecular formula C13H19N3O3 B2943202 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034490-38-3

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2943202
CAS No.: 2034490-38-3
M. Wt: 265.313
InChI Key: BGEHWRKFHZPQMZ-UHFFFAOYSA-N
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Description

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclobutanecarbonyl group attached to a piperidine ring, which is further connected to an imidazolidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanecarbonyl chloride with piperidin-4-amine to form the intermediate 1-(Cyclobutanecarbonyl)piperidin-4-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, especially at the carbonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core structure and exhibit similar biological activities.

    Cyclobutanecarbonyl derivatives: Compounds with the cyclobutanecarbonyl group may have comparable chemical properties and reactivity.

Uniqueness

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-11-8-14-13(19)16(11)10-4-6-15(7-5-10)12(18)9-2-1-3-9/h9-10H,1-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHWRKFHZPQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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